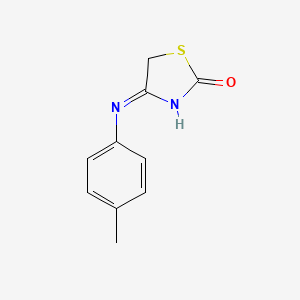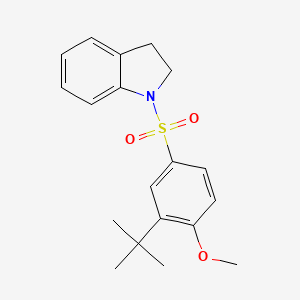
6-Methoxy-2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methoxy-2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-one, also known as DMQX, is a potent and selective antagonist of the AMPA receptor. It was first synthesized in the 1990s and has since been widely used in scientific research to study the role of AMPA receptors in various physiological and pathological processes.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research
This compound is a quinazolinone derivative, a class known for its broad range of biological activities. It has potential applications in drug discovery, particularly as a scaffold for synthesizing molecules with diverse physiological significance . Quinazolinones have been investigated for their antimicrobial properties and structure-activity relationships, making them valuable in developing new antibiotics .
Anticancer Agent Development
Quinazolinones exhibit anticancer properties, and derivatives of this class have been used in the treatment of lung and pancreatic cancers . The compound could serve as a precursor in synthesizing new anticancer agents, given its structural similarity to active molecules.
Antibacterial and Antifungal Applications
Due to the increasing resistance to existing antibiotics, there is a significant interest in quinazolinones as they have shown promising antibacterial and antifungal activities . This compound could be pivotal in synthesizing new agents to combat resistant bacterial and fungal strains.
Anti-inflammatory and Analgesic Research
The anti-inflammatory and analgesic effects of quinazolinones make them suitable for pain management and inflammation research . This compound could be modified to enhance these properties for therapeutic applications.
Neurological Disorders Treatment
Quinazolinones have been reported to have anticonvulsant and anti-Parkinsonism activities . Research into derivatives of 6-Methoxy-2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-one could lead to new treatments for neurological disorders.
Antioxidant Properties
These compounds can also exhibit antioxidant properties, which are crucial in protecting cells from oxidative stress . This property can be harnessed in developing supplements or drugs that help mitigate oxidative damage.
Sedative and Hypnotic Effects
Quinazolinones have been used as sedatives and hypnotics . Research into 6-Methoxy-2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-one could contribute to the development of new sleep aids or anxiolytic drugs.
Antiviral Research
The potential antiviral activities of quinazolinones are another area of interest, especially in the wake of emerging viral diseases . This compound could be a starting point for synthesizing agents that target specific viral mechanisms.
Eigenschaften
IUPAC Name |
6-methoxy-2,2-dimethyl-1,3-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-11(2)12-9-5-4-7(15-3)6-8(9)10(14)13-11/h4-6,12H,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXYNRIMCWCYMJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NC2=C(C=C(C=C2)OC)C(=O)N1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2949538.png)





![4-[(E)-2-(1-naphthyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2949545.png)
![2-[(E)-2,4-dichloro-2-butenyl]-1H-1,2-benzisothiazole-1,1,3(2H)-trione](/img/structure/B2949546.png)
![2-[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]-6-cyclopropylpyridazin-3-one](/img/structure/B2949547.png)
![2-(4-Chlorophenyl)-3-(ethylthio)-8-((4-fluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2949549.png)


![2,4-Dimethyl-6-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2949556.png)
![5-[Benzyl(methyl)amino]-2-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2949557.png)